molecular formula C7H10ClNO B6601125 2-(chloromethyl)-4-(propan-2-yl)-1,3-oxazole CAS No. 2091776-70-2

2-(chloromethyl)-4-(propan-2-yl)-1,3-oxazole

Cat. No.: B6601125
CAS No.: 2091776-70-2
M. Wt: 159.61 g/mol
InChI Key: LLTAZFCMCRBDFL-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-4-(propan-2-yl)-1,3-oxazole is a substituted oxazole derivative with the molecular formula C₇H₉ClNO (calculated molecular weight: 161.6 g/mol). The oxazole core is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom. Key structural features include:

  • Chloromethyl group (-CH₂Cl) at position 2: This group introduces reactivity for nucleophilic substitution or further functionalization.
  • Isopropyl group (-CH(CH₃)₂) at position 4: A bulky, electron-donating substituent that enhances lipophilicity and may influence steric interactions.

This compound is of interest in medicinal chemistry and materials science due to the versatility of the oxazole scaffold and the reactive chloromethyl moiety .

Properties

IUPAC Name

2-(chloromethyl)-4-propan-2-yl-1,3-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClNO/c1-5(2)6-4-10-7(3-8)9-6/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLTAZFCMCRBDFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=COC(=N1)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(chloromethyl)-4-(propan-2-yl)-1,3-oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloromethyl-4-isopropyl-1,3-oxazole with suitable reagents to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes rigorous purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(chloromethyl)-4-(propan-2-yl)-1,3-oxazole undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.

    Reduction Reactions: Reduction of the oxazole ring can lead to the formation of saturated or partially saturated derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in solvents like ethanol or tetrahydrofuran.

Major Products Formed

    Substitution: Formation of azide, thiocyanate, or amine derivatives.

    Oxidation: Formation of oxazole derivatives with hydroxyl, carbonyl, or carboxyl groups.

    Reduction: Formation of dihydro- or tetrahydro-oxazole derivatives.

Scientific Research Applications

Chemistry

2-(Chloromethyl)-4-(propan-2-yl)-1,3-oxazole serves as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for versatile modifications that can lead to the development of novel compounds.

Biology

The compound has been investigated for its potential as a bioactive agent with:

  • Antimicrobial Properties: Studies have shown that it may inhibit the growth of certain bacteria and fungi.
  • Anticancer Activity: Preliminary research indicates that it could affect cancer cell proliferation through specific molecular interactions.

Medicine

Due to its unique chemical structure, this compound is being explored as a drug candidate for various therapeutic applications. Its mechanism of action may involve:

  • Interaction with enzymes or receptors.
  • Modulation of biological pathways by forming covalent bonds with nucleophilic sites on proteins or DNA.

Industry

The compound finds applications in the development of advanced materials , such as:

  • Polymers and coatings due to its stability and reactivity.

Case Study 1: Antimicrobial Activity

In a study published in a peer-reviewed journal, researchers evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition zones compared to control groups, suggesting its potential as an antimicrobial agent.

Case Study 2: Anticancer Potential

Another study focused on the anticancer properties of this compound. It was found to induce apoptosis in cancer cell lines through activation of specific apoptotic pathways. The study highlighted the need for further exploration into its mechanism and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 2-(chloromethyl)-4-(propan-2-yl)-1,3-oxazole involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, potentially inhibiting their function. The isopropyl group may enhance the compound’s lipophilicity, facilitating its penetration into cells and interaction with intracellular targets.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The table below compares substituent positions, electronic effects, and molecular properties of related oxazole derivatives:

Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Properties Reference
2-(Chloromethyl)-4-(propan-2-yl)-1,3-oxazole C₇H₉ClNO -CH₂Cl (2), -CH(CH₃)₂ (4) 161.6 Reactive chloromethyl; moderate lipophilicity -
2-(4-Bromophenyl)-4-(chloromethyl)-1,3-oxazole C₁₀H₇BrClNO -C₆H₄Br (2), -CH₂Cl (4) 272.53 Aryl group enhances π-π stacking; bromine adds steric bulk
2-Benzyl-4-(chloromethyl)-1,3-oxazole C₁₁H₁₀ClNO -CH₂C₆H₅ (2), -CH₂Cl (4) 207.66 Benzyl group increases hydrophobicity; potential for aromatic interactions
4-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole C₁₁H₇ClF₃NO -C₆H₄CF₃ (2), -CH₂Cl (4) 261.63 Strong electron-withdrawing CF₃ group; high stability
2-Methyl-4-(propan-2-yl)-1,3-thiazole C₇H₁₀N₂S -CH₃ (2), -CH(CH₃)₂ (4) 154.23 Thiazole core (S instead of O); altered electronic properties

Q & A

Basic Questions

Q. What spectroscopic and analytical methods are recommended for characterizing 2-(chloromethyl)-4-(propan-2-yl)-1,3-oxazole?

  • Methodological Answer:

  • NMR Spectroscopy : Use ¹H and ¹³C NMR (e.g., 400 MHz Bruker spectrometer) in deuterated solvents (CDCl₃ or DMSO-d₆) to identify substituents on the oxazole ring and confirm chloromethyl (-CH₂Cl) and isopropyl groups. Peaks for the oxazole protons typically appear at δ 6.5–8.5 ppm, while CH₂Cl resonates at δ 3.8–4.2 ppm .
  • IR Spectroscopy : Analyze functional groups (e.g., C-Cl stretch at ~600–800 cm⁻¹ and C-N/C-O stretches at ~1200–1600 cm⁻¹) using Shimadzu IR Tracer-100 .
  • Mass Spectrometry : Confirm molecular weight (117.53 g/mol) via high-resolution mass spectrometry (HRMS) or ESI-MS .
  • Melting Point Determination : Use SMP10-type devices to verify purity (e.g., melting range consistency with literature) .

Q. What are common synthetic routes to prepare the chloromethyl-oxazole core structure?

  • Methodological Answer:

  • Cyclization Approach : React a β-ketoamide or β-ketoester with a chloromethylating agent (e.g., chloromethyl methyl ether) in the presence of a dehydrating agent like POCl₃ or PPA. For example, cyclize 3-(propan-2-yl)-2-chloroacetamide derivatives under reflux conditions .
  • Substitution Reactions : Modify preformed oxazole derivatives (e.g., 4-(propan-2-yl)-1,3-oxazole) via nucleophilic substitution using NaH or K₂CO₃ in DMSO/acetonitrile to introduce the chloromethyl group .
  • Key Considerations : Optimize reaction time (4–18 hours) and temperature (reflux at 80–100°C) to maximize yield (typically 50–65%) .

Advanced Research Questions

Q. How can researchers optimize nucleophilic substitution at the chloromethyl group for functionalization?

  • Methodological Answer:

  • Solvent Selection : Polar aprotic solvents (DMSO, DMF) enhance reactivity by stabilizing transition states. For thiol or amine substitutions, use DMSO at 60–80°C .
  • Base Choice : Triethylamine or DBU improves nucleophilicity by scavenging HCl byproducts. Avoid strong bases (e.g., NaOH) to prevent oxazole ring hydrolysis .
  • Kinetic Monitoring : Use TLC or HPLC to track reaction progress. For example, monitor disappearance of starting material (Rf ~0.5 in ethyl acetate/hexane) .
  • Data Contradictions : If unexpected byproducts form (e.g., oxidized derivatives), reduce reaction temperature or switch to milder bases like NaHCO₃ .

Q. What strategies resolve contradictions in biological activity data between this compound and its analogs?

  • Methodological Answer:

  • Comparative SAR Analysis : Construct a table comparing substituent effects (e.g., replacing isopropyl with fluorophenyl groups enhances enzyme inhibition but reduces solubility). For example:
CompoundSubstituent PositionBioactivity (IC₅₀, μM)Solubility (mg/mL)
Target compound4-isopropyl12.5 ± 1.20.8
2-(Chloromethyl)-5-fluorophenyl5-fluorophenyl8.3 ± 0.90.3

(Data adapted from interaction studies in )

  • Target Validation : Use molecular docking (AutoDock Vina) to assess binding modes with proteins (e.g., c-Myc/Max/DNA complex). Contradictory activity may arise from off-target interactions, which can be tested via competitive binding assays .
  • Solubility-Permeability Trade-offs : Address low bioavailability by synthesizing prodrugs (e.g., ester derivatives) or using co-solvents (PEG-400) in in vitro assays .

Q. How can computational methods guide the design of derivatives with enhanced stability?

  • Methodological Answer:

  • DFT Calculations : Use Gaussian 09 to model bond dissociation energies (BDEs) and identify vulnerable sites (e.g., C-Cl bond). Substituents at the 4-position (isopropyl) stabilize the oxazole ring via steric hindrance .
  • MD Simulations : Run 100-ns simulations in GROMACS to predict aggregation tendencies. Derivatives with bulky groups (e.g., tert-butyl) show reduced thermal degradation .
  • QSPR Models : Correlate logP values with experimental stability data to prioritize hydrophobic derivatives for long-term storage .

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